molecular formula C24H24N6O2 B030420 Dehydro Olmesartan CAS No. 172875-98-8

Dehydro Olmesartan

Cat. No.: B030420
CAS No.: 172875-98-8
M. Wt: 428.5 g/mol
InChI Key: LLECTTOFSXVBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydro Olmesartan is a derivative of Olmesartan, which is an angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is one of the process-related impurities observed during the synthesis of Olmesartan Medoxomil, a prodrug of Olmesartan. This compound has garnered interest due to its structural and functional properties, which are significant in the context of pharmaceutical development and quality control.

Mechanism of Action

Biochemical Pathways

The action of Dehydro Olmesartan primarily affects the RAAS pathway . By blocking the AT1 receptor, it inhibits the negative regulatory feedback within the RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease . Chronic activation of RAAS can lead to inappropriate fluid retention, vasoconstriction, and a decline in left ventricular function . This compound’s action on the RAAS pathway can therefore have a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output, and preventing ventricular hypertrophy and remodeling .

Pharmacokinetics

The pharmacokinetic profile of Olmesartan, from which this compound is derived, has been observed to be nearly linear and dose-dependent within the therapeutic range . Oral administration of Olmesartan has been shown to reach peak plasma concentration after 1-3 hours, with a half-life of around 13 hours . It is expected that this compound would have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but specific studies on this compound are needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of blood pressure and the modulation of cardiovascular and renal functions . By blocking the AT1 receptor, this compound inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to vasodilation, reduced aldosterone levels, and increased excretion of sodium . This results in lowered blood pressure and reduced workload on the heart .

Biochemical Analysis

Biochemical Properties

Dehydro Olmesartan, like its parent compound Olmesartan, is likely to interact with the angiotensin II receptor (AT1R) . This interaction is crucial in its role as an antagonist, preventing the vasoconstrictive effects of angiotensin II and thus contributing to the lowering of blood pressure .

Cellular Effects

While specific studies on this compound are limited, research on Olmesartan has shown that it can have protective effects on endothelial cells against oxidative stress . It’s plausible that this compound might exhibit similar cellular effects, potentially influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound is likely to be similar to that of Olmesartan. Olmesartan acts as an antagonist to the angiotensin II receptor (AT1R), inhibiting the binding of angiotensin II and thus its hypertensive effects . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

While specific studies on this compound are limited, research on Olmesartan has shown antihypertensive effects in experimentally induced hypertensive rats

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dehydro Olmesartan involves the oxidation of Olmesartan. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective oxidation of the desired functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

Dehydro Olmesartan undergoes several types of chemical reactions, including:

    Oxidation: Conversion of Olmesartan to this compound.

    Reduction: Potential reduction back to Olmesartan under specific conditions.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, acetonitrile, ethanol.

Major Products Formed

The primary product formed from the oxidation of Olmesartan is this compound. Other minor by-products may include partially oxidized intermediates, which are typically removed during purification.

Scientific Research Applications

Dehydro Olmesartan has several applications in scientific research:

    Pharmaceutical Development: Used as a reference standard for quality control in the production of Olmesartan Medoxomil.

    Biological Studies: Investigated for its potential effects on angiotensin II receptors and related pathways.

    Chemical Research: Studied for its reactivity and stability under various conditions, contributing to the understanding of oxidation processes in organic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Olmesartan: The parent compound, used for treating hypertension.

    Losartan: Another angiotensin II receptor antagonist with similar therapeutic effects.

    Valsartan: Known for its use in managing hypertension and heart failure.

Uniqueness

Dehydro Olmesartan is unique due to its role as an impurity in the synthesis of Olmesartan Medoxomil. Its presence and characterization are crucial for ensuring the purity and efficacy of the final pharmaceutical product. Unlike its parent compound, this compound is primarily of interest in the context of quality control and research rather than direct therapeutic use.

Biological Activity

Dehydro Olmesartan is a bioactive compound derived from olmesartan, an angiotensin II receptor blocker (ARB) used primarily for the treatment of hypertension. This article delves into the biological activities associated with this compound, examining its pharmacological properties, therapeutic effects, and potential adverse reactions based on diverse research findings.

Overview of this compound

This compound is formed through the metabolic process of olmesartan and retains significant pharmacological activity. It functions as an antagonist at the angiotensin II type 1 receptor (AT1R), similar to its parent compound, and exhibits various biological effects that contribute to cardiovascular health.

This compound operates primarily by blocking the action of angiotensin II, a potent vasoconstrictor that plays a critical role in regulating blood pressure. By inhibiting AT1R, it promotes vasodilation, reduces blood pressure, and mitigates the effects of hypertension-related organ damage.

Bioavailability and Pharmacokinetics

  • Bioavailability : The absolute bioavailability of olmesartan (and by extension, its metabolites like this compound) is approximately 26%–28.6% after oral administration.
  • Peak Plasma Concentration : Achieved within 1 to 3 hours post-ingestion.
  • Half-life : Approximately 12–18 hours, allowing for once-daily dosing in clinical settings.
  • Excretion : Primarily excreted unchanged in urine (35%–50%) and bile.

Cardiovascular Effects

Research indicates that this compound significantly reduces blood pressure and improves endothelial function. A study highlighted that olmesartan therapy resulted in:

  • Systolic Blood Pressure Reduction : Rapid decreases observed within one week.
  • Endothelial Function Improvement : Enhanced nitric oxide availability leading to better vascular health .

Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects, which are crucial in preventing cardiovascular diseases. It has been shown to reduce markers of inflammation such as TNF-α and IL-6 in animal models .

Enteropathy and Gastrointestinal Effects

Several case studies have reported gastrointestinal complications associated with olmesartan therapy, which may also pertain to its active metabolites:

  • Olmesartan-Induced Sprue-like Enteropathy : A notable case involved an 84-year-old woman who developed chronic diarrhea attributed to olmesartan use. Discontinuation led to resolution of symptoms and recovery of intestinal architecture .
  • Acute Hepatitis : Another case described a patient experiencing severe hepatitis linked to olmesartan enteropathy. Symptoms improved upon cessation of the drug .

These cases underscore the importance of monitoring gastrointestinal symptoms in patients receiving olmesartan or its derivatives.

Comparative Data Table

Study/CasePatient DemographicsConditionTreatmentOutcome
Case 184-year-old femaleChronic diarrheaDiscontinued olmesartanResolution of symptoms
Case 243-year-old femaleHepatitisDiscontinued olmesartanNormalization of liver function
Randomized StudyVarious (n=2,540)HypertensionOlmesartan vs. placeboSignificant BP reduction

Properties

IUPAC Name

5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-4-7-20-25-21(15(2)3)22(24(31)32)30(20)14-16-10-12-17(13-11-16)18-8-5-6-9-19(18)23-26-28-29-27-23/h5-6,8-13H,2,4,7,14H2,1,3H3,(H,31,32)(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLECTTOFSXVBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432428
Record name 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172875-98-8
Record name 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydro Olmesartan
Reactant of Route 2
Dehydro Olmesartan
Reactant of Route 3
Dehydro Olmesartan
Reactant of Route 4
Dehydro Olmesartan
Reactant of Route 5
Dehydro Olmesartan
Reactant of Route 6
Dehydro Olmesartan
Customer
Q & A

Q1: What is Dehydro Olmesartan and how is it related to Olmesartan Medoxomil?

A1: this compound is identified as one of the four related substances (impurities) observed during the development process of Olmesartan Medoxomil []. This suggests that it's a byproduct generated during the synthesis of Olmesartan Medoxomil, a medication used to treat hypertension.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.